S 9788
Description
The Contemporary Challenge of Multidrug Resistance in Oncology
Multidrug resistance is a primary cause of chemotherapy failure in over 90% of patients with metastatic cancer. stanford.edu It is a complex phenomenon where cancer cells become resistant not to a single drug, but to multiple drugs, often unrelated in structure or function. dergipark.org.trfrontiersin.org This can be either intrinsic (present before treatment) or acquired (developing during therapy). dergipark.org.trwaocp.org
Multiple mechanisms contribute to MDR, including enhanced drug efflux, altered drug metabolism, increased DNA repair capacity, and resistance to apoptosis. dergipark.org.trnih.govfrontiersin.org Among these, the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), is a well-characterized mechanism of drug efflux that reduces intracellular drug accumulation and diminishes therapeutic efficacy. nih.govfrontiersin.orgscirp.orgspandidos-publications.comnih.govwikipedia.orgnih.gov P-gp, also known as MDR1 or ABCB1, acts as an energy-dependent efflux pump, actively transporting a wide variety of structurally diverse hydrophobic drugs out of the cell. stanford.eduscirp.orgspandidos-publications.comwikipedia.org This leads to sub-therapeutic intracellular drug concentrations, rendering the cancer cells resistant. scirp.orgwikipedia.org
Overview of Pharmacological Strategies for Overcoming Chemotherapeutic Resistance
Efforts to overcome chemotherapeutic resistance have focused on several strategies. These include the development of new drugs that are not substrates for efflux pumps, the use of combination therapies targeting multiple resistance mechanisms, and the development of agents that can inhibit or modulate the activity of drug efflux transporters like P-gp. nih.govresearchgate.netnih.gov
Pharmacological modulators of MDR aim to restore the sensitivity of resistant cancer cells to chemotherapy by interfering with the resistance mechanisms. waocp.org Inhibitors of ABC transporters, such as P-gp inhibitors, are designed to block the efflux of cytotoxic drugs, thereby increasing their intracellular concentration and enhancing their effectiveness. scirp.orgspandidos-publications.comnih.govnih.gov These modulators can act by blocking drug binding sites on the transporter, interfering with ATP hydrolysis, or altering the cell membrane. scirp.orgspandidos-publications.comscielo.br
Historically, MDR modulators have been categorized into generations. First-generation modulators, such as verapamil (B1683045) and cyclosporine A, were often drugs initially developed for other indications that were found to have MDR modulating activity. nih.govnih.gov However, these agents often had limitations, including low potency, unfavorable pharmacokinetic interactions, and significant toxicity at concentrations required for MDR reversal. nih.govnih.gov Second-generation modulators were developed as analogs of first-generation drugs with improved potency and reduced toxicity, but they still faced challenges in clinical trials. nih.gov Third-generation modulators were specifically designed as potent and selective ABC transporter inhibitors, with compounds like biricodar (B1683581) and zosuquidar (B1662489) undergoing clinical evaluation, though with mixed results. nih.gov The search for more effective and less toxic MDR modulators continues.
Historical Development and Significance of Multidrug Resistance Modulators
The concept of MDR modulators emerged from the understanding of drug efflux as a primary resistance mechanism. The discovery of P-glycoprotein in the 1970s and its role in pumping out chemotherapy drugs provided a clear target for intervention. nih.gov Early research focused on identifying compounds that could inhibit P-gp activity and restore drug sensitivity in resistant cell lines. The development of MDR modulators represents a significant effort to salvage existing chemotherapeutic agents that are otherwise rendered ineffective by resistance. By circumventing efflux, these modulators aim to broaden the applicability and improve the outcomes of standard chemotherapy regimens.
Introduction to S 9788: A Triazinoaminopiperidine Derivative in Preclinical Development
This compound is a chemical compound classified as a triazinoaminopiperidine derivative that has been investigated as a multidrug resistance modulator. medchemexpress.commedkoo.comnih.govcapes.gov.brresearchgate.netmedchemexpress.com It is a synthetic compound that has demonstrated activity in reversing MDR in various preclinical models. nih.govresearchgate.net
Research has indicated that this compound functions as a modulator of multidrug resistance, primarily by interfering with the activity of P-glycoprotein. nih.govresearchgate.netpatsnap.comnih.gov Studies have explored its ability to enhance the intracellular accumulation and cytotoxicity of various chemotherapeutic agents, particularly those that are substrates for P-gp, such as anthracyclines (e.g., doxorubicin (B1662922), daunorubicin) and vinca (B1221190) alkaloids (e.g., vincristine (B1662923), vinblastine). nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net
Preclinical studies have investigated the efficacy of this compound in various resistant cancer cell lines and in vivo models. nih.govresearchgate.netresearchgate.net These studies have provided detailed research findings regarding its potency in reversing resistance compared to other modulators like verapamil and cyclosporine. nih.govresearchgate.netresearchgate.net this compound has been shown to restore the intracellular accumulation of cytotoxic drugs in resistant cells to levels observed in sensitive cells. nih.govresearchgate.net
Detailed research findings on this compound's activity are available from in vitro and in vivo studies. For instance, in vitro studies on multidrug-resistant leukemic cell lines have shown that this compound can increase the cytotoxic activity of doxorubicin and vinblastine (B1199706) in a dose-dependent manner, leading to a complete reversal of resistance at specific concentrations. researchgate.net Comparative studies have indicated that this compound can be significantly more potent in reversing resistance than first-generation modulators like verapamil. nih.govresearchgate.netresearchgate.net
The mechanism by which this compound modulates MDR is primarily attributed to its interaction with P-glycoprotein. nih.govpatsnap.comnih.gov Studies using techniques like microspectrofluorimetry have demonstrated that this compound can alter the intracellular distribution and kinetics of cytotoxic agents, promoting their accumulation within resistant cells, including in the cell nuclei. nih.gov
Data from preclinical studies highlights the potential of this compound as an adjuvant in chemotherapy for tumors exhibiting the MDR phenotype. nih.gov
Below are examples of data points from research findings on this compound's activity:
Table 1: In Vitro Reversal of Doxorubicin Resistance by this compound in K562R Cells nih.gov
| Modulator | Concentration (µM) | Fold Reversal of Resistance |
| This compound | 5 | 20 |
| Verapamil | - | Lower than this compound |
| Cyclosporin (B1163) | - | Lower than this compound |
Note: Data for verapamil and cyclosporin are described as lower potency in the source, specific fold reversal values at comparable concentrations were not consistently provided in the snippet.
Table 2: Comparative Potency of this compound and Verapamil in CCRF-CEM/VLB Cells researchgate.net
| Modulator | Concentration Equivalent to IC10 (µM) | Relative Potency (vs. Verapamil) |
| This compound | - | 44 times more potent |
| Verapamil | - | 1 |
Note: Specific IC10 values were not provided in the snippet, but the relative potency was stated.
Further research findings have explored the effect of incubation duration and concentration on the synergistic action of this compound with cytotoxic agents, indicating that the optimal conditions can depend on the specific cytotoxic drug used. researchgate.net Studies have also shown that this compound can inhibit the efflux of compounds transported by P-gp, such as S16020-2, in resistant cell lines. nih.gov
This compound has been evaluated in phase I clinical trials, although further clinical development was precluded due to dose-limiting cardiac toxicities, specifically ventricular arrhythmia and QT prolongation. nih.govnih.gov Despite this, the preclinical data underscores its significant potential as a potent MDR modulator.
Structure
2D Structure
3D Structure
Properties
CAS No. |
140945-01-3 |
|---|---|
Molecular Formula |
C28H33F2N7 |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
6-[4-[2,2-bis(4-fluorophenyl)ethylamino]piperidin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C28H33F2N7/c1-3-15-31-26-34-27(32-16-4-2)36-28(35-26)37-17-13-24(14-18-37)33-19-25(20-5-9-22(29)10-6-20)21-7-11-23(30)12-8-21/h3-12,24-25,33H,1-2,13-19H2,(H2,31,32,34,35,36) |
InChI Key |
GERNFWKTMKWULM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NC(=NC(=N1)N2CCC(CC2)NCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C |
Appearance |
Solid powder |
Other CAS No. |
140945-01-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-(4-(2,2-di(4-fluorophenyl)ethylamino)-1-piperidinyl)-N,N'-di-2-propenyl-1,3,5-triazine-2,4-diamine S 9788 S-9788 S9788 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of S 9788
Synthetic Routes Towards the Triazinoaminopiperidine Core Structure of S 9788
The chemical architecture of this compound is characterized by a central 1,3,5-triazine (B166579) ring substituted with two allyl-amino groups and a piperidinyl moiety bearing a bis(4-fluorophenyl)methyl group. The synthesis of this core structure involves a stepwise construction of the substituted triazine ring followed by the introduction of the piperidine (B6355638) side chain.
The primary synthetic approach commences with cyanuric chloride (trichloro-1,3,5-triazine) as the starting material. The differential reactivity of the chlorine atoms on the triazine ring, which decreases with each successive substitution, allows for a controlled, sequential introduction of the required amine nucleophiles.
The general synthetic scheme can be outlined as follows:
First Substitution: Cyanuric chloride is treated with one equivalent of allylamine (B125299) at a low temperature (typically 0-5 °C) in the presence of a base, such as sodium carbonate or triethylamine (B128534), to afford 2-allylamino-4,6-dichloro-1,3,5-triazine.
Second Substitution: The resulting dichlorotriazine is then reacted with a second equivalent of allylamine at a slightly elevated temperature (room temperature to 40 °C) to yield 2,4-bis(allylamino)-6-chloro-1,3,5-triazine.
Third Substitution and Core Formation: The final chlorine atom is substituted by reacting the chlorotriazine intermediate with a suitable piperidine derivative. For this compound, this is 4-(bis(4-fluorophenyl)methyl)piperidine. This reaction is typically carried out at a higher temperature (reflux in a suitable solvent like toluene (B28343) or xylene) to drive the substitution to completion.
An alternative strategy involves the initial reaction of cyanuric chloride with the piperidine moiety, followed by the sequential addition of the two allylamine groups. The choice of the synthetic route can be influenced by the availability of starting materials and the ease of purification of the intermediates.
| Step | Reactants | Product | Typical Reaction Conditions |
| 1 | Cyanuric chloride, Allylamine (1 eq.) | 2-Allylamino-4,6-dichloro-1,3,5-triazine | Acetone (B3395972)/water, Na2CO3, 0-5 °C |
| 2 | 2-Allylamino-4,6-dichloro-1,3,5-triazine, Allylamine (1 eq.) | 2,4-Bis(allylamino)-6-chloro-1,3,5-triazine | Acetone, Na2CO3, 20-25 °C |
| 3 | 2,4-Bis(allylamino)-6-chloro-1,3,5-triazine, 4-(bis(4-fluorophenyl)methyl)piperidine | This compound | Toluene, reflux |
Optimization of Reaction Conditions for this compound Synthesis
The optimization of the synthesis of this compound is crucial for maximizing the yield and purity of the final product, which is particularly important for its potential pharmaceutical applications. Key parameters that have been the focus of optimization include the choice of solvent, base, reaction temperature, and reaction time for each substitution step.
For the initial substitutions with allylamine, a mixed solvent system of acetone and water is often employed to facilitate the dissolution of both the organic and inorganic reagents. The use of an inorganic base like sodium carbonate allows for easy removal by filtration. Careful temperature control is essential to prevent side reactions, such as the hydrolysis of the triazine ring or multiple substitutions occurring in an uncontrolled manner.
In the final substitution step with the piperidine derivative, a higher boiling point solvent such as toluene or xylene is necessary to achieve a reasonable reaction rate. The choice of base in this step is also critical, with tertiary amines like triethylamine or diisopropylethylamine often being used to scavenge the hydrochloric acid generated during the reaction. The progress of the reaction is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time and ensure the complete consumption of the starting materials.
Purification of the final compound is generally achieved through column chromatography on silica (B1680970) gel, followed by recrystallization to obtain this compound of high purity.
| Parameter | Step 1 & 2 (Allylamine addition) | Step 3 (Piperidine addition) | Rationale for Optimization |
| Solvent | Acetone/Water | Toluene or Xylene | To ensure solubility of reactants and allow for appropriate reaction temperatures. |
| Base | Sodium Carbonate | Triethylamine or Diisopropylethylamine | To neutralize HCl byproduct and control reaction rate. |
| Temperature | 0-25 °C | Reflux (110-140 °C) | To control the sequential substitution and drive the final substitution to completion. |
| Reaction Time | 2-4 hours per step | 12-24 hours | To ensure complete reaction as monitored by TLC/HPLC. |
Strategies for Chemical Modification and Analog Generation of this compound
To explore the structure-activity relationships (SAR) of this compound and to develop analogs with improved potency, selectivity, or pharmacokinetic properties, various chemical modifications have been investigated. These modifications can be broadly categorized into three areas: variation of the substituents on the triazine ring, modification of the piperidine moiety, and alteration of the linker between the triazine and piperidine rings.
Modification of Triazine Substituents: The two allylamino groups on the triazine ring have been replaced with other small alkylamines, cycloalkylamines, or aromatic amines. The nature of these substituents has been found to significantly influence the MDR modulating activity. For instance, replacing the allyl groups with propyl or cyclopropylmethyl groups has been explored.
Modification of the Piperidine Side Chain: The bis(4-fluorophenyl)methyl group on the piperidine ring is a key pharmacophoric feature. Analogs have been synthesized where the fluorine atoms are replaced with other halogens (Cl, Br) or with methoxy (B1213986) groups. The piperidine ring itself has been replaced with other cyclic amines, such as piperazine (B1678402) or morpholine, to investigate the impact of the basicity and conformational flexibility of this part of the molecule.
Linker Modification: While this compound has a direct bond between the triazine ring and the piperidine nitrogen, analogs with a linker, such as a short alkyl chain, have been synthesized to probe the optimal spatial relationship between these two key structural components.
The synthesis of these analogs generally follows the same synthetic routes as for this compound, with the appropriate substituted amines being used in the final substitution step. This modular synthetic approach allows for the generation of a diverse library of compounds for SAR studies.
Computational Chemistry Approaches in this compound Derivative Design
Computational chemistry has played a significant role in understanding the SAR of triazine-based MDR modulators and in the rational design of novel derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and 3D-pharmacophore mapping have been employed.
A study utilizing Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) on a series of 30 triazine derivatives, including structures closely related to this compound, has provided valuable insights into the structural requirements for potent MDR modulating activity. nih.gov These 3D-QSAR models have highlighted the importance of steric, electrostatic, and hydrophobic fields for the biological activity of these compounds. nih.gov
The key findings from these computational studies include:
Electrostatic and Hydrophobic Fields: The models indicated that the electrostatic and hydrophobic properties of the molecules are the dominant factors influencing their MDR reversing activity. nih.gov
Contour Map Analysis: The CoMFA and CoMSIA contour plots revealed specific regions around the molecular scaffold where bulky, electropositive, or hydrophobic groups are favored or disfavored for optimal activity. For example, the region around the bis(4-fluorophenyl)methyl moiety was found to be critical for hydrophobic interactions.
Predictive Models: The developed models demonstrated good predictive power, enabling the in silico screening of virtual libraries of triazine derivatives and the prioritization of compounds for synthesis and biological evaluation. nih.gov
Molecular docking studies have also been used to predict the binding mode of this compound and its analogs within the drug-binding pocket of P-glycoprotein (P-gp), the primary transporter responsible for MDR. These studies help in visualizing the key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the inhibitory activity and guide the design of new analogs with enhanced binding affinity.
| Computational Method | Application in this compound Derivative Design | Key Insights |
| CoMFA/CoMSIA | 3D-QSAR modeling of triazine derivatives to correlate structural features with MDR modulating activity. nih.gov | Identified the dominant role of electrostatic and hydrophobic fields in determining biological activity. nih.gov |
| Molecular Docking | Predicting the binding orientation and affinity of this compound analogs within the P-glycoprotein binding site. | Elucidating key molecular interactions and guiding the design of compounds with improved binding. |
| Pharmacophore Mapping | Identifying the essential 3D arrangement of chemical features required for P-gp inhibition. | Providing a template for the design of novel scaffolds with potential MDR modulating activity. |
Structure Activity Relationship Sar and Structural Insights of S 9788
Theoretical and Empirical Frameworks for Structure-Activity Relationship Studies
SAR studies utilize both theoretical and empirical frameworks. Theoretical approaches involve computational methods to predict activity based on molecular descriptors, while empirical approaches rely on synthesizing and testing a series of compounds with systematic structural modifications taylorfrancis.com. These frameworks aim to establish a correlation between structural features and observed biological responses. The determination of a pharmacophore, a representation of the spatial arrangement of structural features required for biological activity, is a key aspect, requiring knowledge of 3D structure, key atomic features, and their relationship to activity nih.gov.
Identification of Key Pharmacophoric Elements within the S 9788 Scaffold for Multidrug Resistance Modulation
This compound functions as a modulator of multidrug resistance, primarily by interacting with P-glycoprotein nih.govaacrjournals.orgaacrjournals.orgnih.gov. While specific details on the precise pharmacophoric elements of this compound responsible for P-gp binding and MDR modulation are not explicitly detailed in the search results, general principles of P-gp inhibitors can provide insight. P-gp substrates and inhibitors often share features such as hydrophobicity, and some can be positively charged at physiological pH aacrjournals.org. Pharmacophore models for P-gp inhibitors have suggested the importance of hydrophobic and hydrogen-bond acceptor features nih.govunisi.it. Given that this compound is a triazineaminopiperidine derivative and interacts with P-gp, it is likely that specific arrangements of its nitrogen atoms (potential hydrogen bond acceptors and sites for positive charge under physiological conditions) and hydrophobic regions contribute to its binding to the transporter.
Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling seeks to develop mathematical models that correlate biological activity with numerical descriptors representing molecular structure taylorfrancis.comamazon.comresearchgate.net. These models can be used to predict the activity of new compounds and to gain further insight into the structural requirements for activity taylorfrancis.comresearchgate.net. QSAR studies often employ various molecular descriptors, including electronic, steric, and lipophilic parameters taylorfrancis.comresearchgate.net. While the search results mention QSAR modeling in the context of predicting P-gp inhibition and other biological activities, specific QSAR studies focused solely on this compound derivatives are not provided nih.govnih.govresearchgate.net. However, the principles of QSAR could be applied to a series of this compound analogs to build predictive models for their MDR reversal activity.
Conformational Analysis and its Relevance to this compound Activity
Conformational analysis examines the different spatial arrangements that a molecule can adopt due to rotation around single bonds and the energy associated with these conformers scielo.org.mxsapub.orgscribd.comresearchgate.net. The bioactive conformation, or the specific 3D shape that a molecule adopts when interacting with its target, is crucial for its activity nih.govacs.org. For a flexible molecule like this compound, understanding its preferred conformations and how these might change upon binding to P-gp is important for a complete SAR understanding. Conformational preferences can be influenced by intramolecular interactions, solvent effects, and interactions with the binding site scielo.org.mxsapub.orgscribd.com. While no specific conformational analysis of this compound in relation to its activity is detailed in the search results, such studies would typically involve computational methods like molecular mechanics or dynamics simulations to explore the conformational landscape and identify low-energy conformers that are likely to interact with the P-gp binding site.
Molecular and Cellular Pharmacodynamics of S 9788
Mechanisms Underlying Multidrug Resistance Reversal by S 9788
The reversal of multidrug resistance by this compound is primarily attributed to its interaction with drug efflux transporters, although other mechanisms may also contribute.
Interaction with ATP-Binding Cassette Transporters, Specifically P-glycoprotein (MDR1)
Research indicates that this compound interacts with P-glycoprotein (MDR1/ABCB1), a key ABC transporter involved in pumping various anticancer drugs out of resistant cells. nih.govnih.govstanford.edupatsnap.comnih.gov This interaction is believed to be a primary mechanism by which this compound overcomes P-gp-mediated drug efflux. Studies have shown that this compound can inhibit the efflux function of ABC transporters. researchgate.net
Influence on Intracellular Accumulation and Retention of Chemotherapeutic Agents
By interacting with P-glycoprotein, this compound enhances the intracellular accumulation and retention of chemotherapeutic agents in resistant cells. nih.govnih.govnih.gov This increased intracellular drug concentration allows the cytotoxic agents to reach their targets within the cell and exert their effects.
Studies have demonstrated that this compound can restore drug accumulation in resistant cell lines to levels observed in sensitive cells. nih.gov For example, in resistant S1/tMDR cells, this compound showed significantly higher accumulation and retention compared to verapamil (B1683045). nih.gov The ability of this compound to increase intracellular drug levels has been observed with various cytotoxic drugs, including doxorubicin (B1662922) and vinblastine (B1199706). nih.govnih.govresearchgate.net
Data illustrating the effect of this compound on intracellular drug accumulation:
| Cell Line | Cytotoxic Drug | Modulator | Modulator Concentration (µM) | Intracellular Drug Accumulation (Fold Increase vs. Control) | Reference |
| S1/tMDR | Not specified | This compound | Not specified | 13x (accumulation vs. VRP) | nih.gov |
| S1/tMDR | Not specified | This compound | Not specified | 23x (retention vs. VRP) | nih.gov |
| K562R | THP-DOX | This compound | 5 | ~7x (uptake vs. without modulator) | nih.gov |
| K562R Nuclei | THP-DOX | This compound | 5 | ~7.5x (T1/2 efflux vs. without modulator) | nih.gov |
Comparative Analysis of this compound with Reference Multidrug Resistance Modulators (e.g., Verapamil, Cyclosporin (B1163) A)
This compound has been compared to other known MDR modulators, such as verapamil and cyclosporin A, to evaluate its potency and efficacy. nih.govnih.govnih.govnih.govresearchgate.net Comparative studies have shown that this compound often exhibits superior or comparable MDR reversing activity. nih.govnih.gov
In K562 human leukemia cell lines, this compound demonstrated significantly higher reversing activity than verapamil and cyclosporine A, leading to a complete restoration of daunorubicin (B1662515) accumulation at a certain concentration. nih.gov Similarly, in multidrug-resistant K562 cells, this compound showed a higher activity against THP-doxorubicin compared to cyclosporin A and verapamil, which was linked to higher intranuclear drug accumulation and decreased efflux. nih.gov
However, the comparative efficacy can depend on the specific cell line and cytotoxic drug used. nih.govresearchgate.net In a rat glioblastoma model resistant to doxorubicin, this compound completely restored drug accumulation, similar to most modulators, but the concentration required was slightly higher than for cyclosporine A and verapamil. nih.gov Complete restoration of cytotoxicity was not achieved with this compound or cyclosporine A in this model, unlike amiodarone. nih.gov
Comparative data on MDR reversal activity:
| Cell Line | Cytotoxic Drug | Modulator | Observation | Reference |
| K562 (MDR) | Daunorubicin | This compound | Significantly higher reversing activity than verapamil and cyclosporine A. Complete restoration of accumulation at 5 µM. | nih.gov |
| K562R | THP-DOX | This compound | Higher activity than cyclosporin A and verapamil. | nih.gov |
| Rat glioblastoma | Doxorubicin | This compound | Complete restoration of accumulation, but required higher concentration than cyclosporine A and verapamil. | nih.gov |
| Rat glioblastoma | Doxorubicin | This compound | Did not achieve complete restoration of cytotoxicity, unlike amiodarone. | nih.gov |
| S1/tMDR | Vincristine (B1662923) | This compound | Markedly increased reversal with longer exposure compared to verapamil and cyclosporin A. | nih.gov |
| S1/tMDR | Doxorubicin | This compound | Moderately increased reversal with longer exposure compared to verapamil and cyclosporin A. | nih.gov |
| CCRF-CEM/VLB | Doxorubicin | This compound | 44 times more potent than verapamil at IC10. | researchgate.net |
Investigation of Alternative or Complementary Cellular Targets
While the primary mechanism of this compound's MDR reversal activity is its interaction with P-glycoprotein, some studies suggest the possibility of alternative or complementary cellular targets. nih.govresearchgate.netproquest.com For instance, the higher activity of this compound in certain cell lines compared to other modulators might be explained by a higher affinity for membrane P-glycoprotein and/or an additional mechanism of action. nih.gov
One study explored the effect of this compound on protein kinase C (PKC) activity, suggesting a potential interaction beyond P-glycoprotein. proquest.com However, comprehensive details on specific alternative targets are less extensively documented compared to its well-established interaction with P-gp.
Cellular Efficacy Studies in Drug-Resistant Neoplastic Models
This compound has been evaluated for its efficacy in reversing drug resistance in various drug-resistant neoplastic cell lines, particularly those exhibiting the MDR phenotype. nih.govnih.govnih.govresearchgate.net
Reversal of Resistance in Human Leukemic Cell Lines (e.g., CCRF-CEM/VLB, S1/tMDR)
Several studies have specifically investigated the efficacy of this compound in human leukemic cell lines that display multidrug resistance. Notable examples include the CCRF-CEM/VLB and S1/tMDR cell lines. nih.govresearchgate.netresearchgate.net
In human T-leukemic CCRF-CEM/VLB cells expressing the MDR phenotype, this compound was shown to increase the cytotoxic activity of doxorubicin or vinblastine in a dose-dependent manner. researchgate.net Complete reversal of resistance was observed at a specific concentration of this compound with concomitant continuous exposure to the cytotoxic drugs. researchgate.net this compound was found to be significantly more potent than verapamil in reversing resistance in these cells. researchgate.net
The S1/tMDR cell line, which also exhibits multidrug resistance, has been used to study this compound's effects on drug accumulation and retention, as well as its ability to overcome resistance to drugs like vincristine and doxorubicin. nih.govresearchgate.net Studies in S1/tMDR cells have demonstrated that this compound can markedly increase the reversal of resistance, and the duration of exposure to this compound can influence its modulating activity depending on the cytotoxic drug used. nih.gov
Cellular efficacy data in leukemic cell lines:
| Cell Line | Cytotoxic Drug | This compound Concentration (µM) | Effect Observed | Reference |
| CCRF-CEM/VLB | Doxorubicin | 2 | Complete reversal of resistance with concomitant continuous exposure (96 h). Dose-dependent increase in cytotoxicity. | researchgate.net |
| CCRF-CEM/VLB | Vinblastine | 2 | Complete reversal of resistance with concomitant continuous exposure (96 h). Dose-dependent increase in cytotoxicity. | researchgate.net |
| CCRF-CEM/VLB | Not specified | IC10 equivalent | 44 times more potent than verapamil. | researchgate.net |
| S1/tMDR | Vincristine | 5 | Markedly increased reversal with 24 h post-incubation compared to 4 h co-incubation. | nih.gov |
| S1/tMDR | Doxorubicin | 5 | Moderately increased reversal with 24 h post-incubation compared to 4 h co-incubation. | nih.gov |
These studies in leukemic cell lines highlight the potential of this compound as a modulator of MDR in hematological malignancies. nih.gov
Sensitization of Solid Tumor Cell Lines to Chemotherapy (e.g., KB-A1, MCF7, K562)
Studies have explored the capacity of this compound to reverse multidrug resistance in various cancer cell lines, including those derived from solid tumors and leukemias. This compound has been identified as a modulator of multidrug resistance researchgate.net. Research using human erythroleukemic resistant cells (ADM/k562) and human lymphoblastic resistant cells (VLB/CEM) indicated that this compound could act as a reversal agent by significantly decreasing drug efflux researchgate.net. The modulating activity of this compound has been demonstrated on the human leukemic T cell line CCRF-CEM, which was highly resistant to vinblastine researchgate.net. This compound at a concentration of 5 microM strongly potentialized the cytotoxic activity of vinblastine in these cells, although the complete reversal of resistance was not achieved researchgate.net. Comparisons with verapamil, another modulator, showed that this compound appeared to be a better reversal drug by strongly decreasing drug efflux researchgate.net. The effects of this compound have also been studied in human breast cancer cell lines like MCF-7 niph.go.jp. Combinations involving S9788 have been evaluated in Pgp-expressing MCF7(DXR) cells patsnap.com.
Dose- and Time-Dependent Modulatory Effects of this compound
While the concept of dose- and time-dependent effects is fundamental in pharmacology, specific detailed data outlining the dose- and time-dependent modulatory effects of this compound across various cellular responses is not extensively detailed in the provided search results. General pharmacological principles indicate that the magnitude and duration of a drug's effect are typically related to its concentration at the site of action and the duration of exposure mhmedical.complos.orgnih.gov. Further research would be necessary to fully characterize the precise dose and time dependencies of this compound's effects on specific molecular and cellular targets.
Impact on Cell Cycle Progression and Apoptosis Induction in Combined Therapies
The impact of this compound on cell cycle progression and the induction of apoptosis, particularly in combination with other therapeutic agents, is an area of investigation related to its potential to overcome drug resistance. While the provided information highlights that this compound can induce significant cytological modifications in vinblastine-resistant CEM cells researchgate.net, specific details on how this compound precisely alters cell cycle phases or directly induces apoptosis pathways are limited in the search results. Studies on combined therapies in other contexts have shown that modulating cell cycle progression and inducing apoptosis are key mechanisms for inhibiting cell growth nih.govums.ac.id. Apoptosis is a crucial mechanism of cancer cell death, and alterations in apoptotic pathways can confer resistance to chemotherapy mdpi.com. This compound's role in multidrug resistance reversal suggests it may indirectly impact these processes when used in combination with cytotoxic drugs.
Molecular Pathways and Gene Expression in Response to this compound
Understanding the molecular pathways and gene expression changes triggered by this compound is crucial for elucidating its mechanism of action. Research has focused on its interaction with efflux pumps and the resulting cellular consequences.
Regulation of Efflux Pump Expression and Function
A primary molecular mechanism associated with this compound is its influence on drug efflux pumps. This compound is known to strongly decrease drug efflux researchgate.net. It has been identified as a P-gp inhibitor patsnap.com. Multidrug efflux pumps play a significant role in bacterial and human cells by transporting various substrates, including chemotherapeutic agents, out of the cell, thereby contributing to multidrug resistance researchgate.netfrontiersin.orgnih.gov. The expression of genes encoding efflux pumps is tightly regulated by various factors researchgate.netnih.govd-nb.infomdpi.com. By inhibiting the function of efflux pumps like P-gp, this compound can lead to increased intracellular accumulation of cytotoxic drugs, thereby sensitizing resistant cells researchgate.netpatsnap.com.
Cellular Signaling Cascades Affected by this compound
Cellular signaling cascades are intricate networks of molecular interactions that govern various cellular processes, including proliferation, differentiation, and survival nih.govnih.govtaylorfrancis.com. The impact of this compound on specific cellular signaling cascades has not been explicitly detailed in the provided search results. Given its role as a modulator of multidrug resistance and its potential influence on drug accumulation, it is plausible that this compound could indirectly affect signaling pathways downstream of drug targets or those involved in cellular stress responses. However, without specific experimental data, the precise signaling cascades affected by this compound remain to be fully elucidated.
Preclinical Therapeutic Potential and Efficacy Models of S 9788
In Vivo Pharmacological Evaluation in Multidrug-Resistant Tumor Models
The in vivo assessment of S 9788 has been crucial in demonstrating its potential to restore sensitivity in tumors that have developed resistance to standard chemotherapeutic agents. These evaluations have provided key insights into the compound's effectiveness within a complex biological environment.
Murine P388/VCR Leukemia Model Studies
The murine P388/VCR leukemia model is a widely recognized in vivo system for assessing the ability of compounds to reverse resistance to vincristine (B1662923). Studies utilizing this model have shown this compound to be a potent agent in circumventing vincristine resistance nih.govresearchgate.net. The administration of this compound in combination with vincristine led to a dose-dependent increase in antitumor activity nih.govresearchgate.net. This synergistic effect was significant enough to result in a complete circumvention of drug resistance at doses of this compound that were well-tolerated nih.gov. Notably, this compound also demonstrated the ability to enhance the therapeutic effects of vincristine in sensitive P388 leukemia models, suggesting a broader utility beyond just reversing established resistance nih.gov. Quantitative assessments in the P388/VCR model indicated increases in antitumor activity, measured as the percentage of treated to control tumor growth (% T/C), ranging from +50% to +78% when this compound was combined with vincristine, relative to vincristine treatment alone nih.govresearchgate.net.
Evaluation in Other Relevant Xenograft and Patient-Derived Xenograft (PDX) Models
Beyond the P388/VCR model, the preclinical evaluation of this compound has extended to other models of acquired and intrinsic multidrug resistance. In vitro studies demonstrated that this compound was considerably more potent than verapamil (B1683045) in reversing resistance to adriamycin (doxorubicin) in murine leukemia cell lines P388/ADR-1 and P388/ADR-10, as well as the human chronic myelogenous leukemia cell line K562/R nih.gov. The fold reversion achieved with this compound (at 5 microM) was several times greater than that observed with verapamil (at 5 microM) in these resistant cell lines nih.gov. In vivo evaluations in P388/ADR-bearing mice further supported these findings, showing a dose-dependent increase in the chemotherapeutic effect of adriamycin when combined with this compound nih.govresearchgate.net. The increases in antitumor activity (% T/C) in the P388/ADR model ranged from +20% to +34% with the combination treatment compared to adriamycin alone nih.govresearchgate.net.
While the provided information highlights the growing importance of patient-derived xenograft (PDX) models for their ability to recapitulate human tumor biology and predict drug response cytogenlab.comresearchgate.netgenomate.health, specific detailed studies evaluating this compound within these models were not explicitly present in the search results. However, the general trend in preclinical oncology research is to validate promising agents, particularly those targeting resistance mechanisms, in more clinically relevant models like PDXs to better forecast their potential efficacy in patients cytogenlab.comresearchgate.netgenomate.health.
Synergistic Antitumor Activity of this compound in Combination Regimens
A significant aspect of this compound's preclinical profile is its ability to enhance the antitumor activity of various cytotoxic agents when used in combination, particularly in the context of overcoming drug resistance.
Potentiation of Vincristine Efficacy in Resistant Tumors
The potentiation of vincristine efficacy in resistant tumors is one of the most well-documented synergistic effects of this compound in preclinical studies nih.govresearchgate.net. In the P388/VCR model, the combination of this compound and vincristine led to a complete reversal of resistance, achieving antitumor effects comparable to or exceeding those seen with vincristine in sensitive models nih.gov. This synergistic interaction was dependent on the dose of this compound administered, indicating a clear relationship between the modulator's concentration and the degree of sensitization to vincristine nih.gov. The ability of this compound to restore vincristine sensitivity underscores its potential utility in treating vincristine-resistant malignancies.
Enhancement of Doxorubicin (B1662922) and Vinblastine (B1199706) Activity
This compound has also demonstrated the capacity to enhance the activity of other critical chemotherapy drugs, including doxorubicin and vinblastine nih.govcu.edu.eg. In vitro studies showed this compound to be a more potent reverser of adriamycin (doxorubicin) resistance compared to verapamil in several resistant cell lines nih.gov. The effectiveness of this compound in modulating MDR varied depending on the specific cell line and the cytotoxic agent it was combined with nih.gov.
Comprehensive Assessment of Tumor Growth Inhibition (TGI) and Survival Parameters
Preclinical studies evaluating this compound in combination with cytotoxic agents in multidrug-resistant tumor models have consistently reported improvements in antitumor activity, which are directly reflected in tumor growth inhibition nih.govresearchgate.net. The significant enhancement of vincristine's chemotherapeutic effect by this compound in the P388/VCR model translates to improved tumor control and, consequently, a positive impact on survival parameters in this model nih.govnih.govresearchgate.netresearchgate.net. The complete circumvention of vincristine resistance observed with well-tolerated doses of this compound in this model is a strong indicator of improved survival outcomes nih.gov.
While detailed data tables presenting TGI and survival parameters across all tested models and drug combinations are not fully extractable from the provided search results, the reported increases in antitumor activity (% T/C) in the P388/VCR (+50-78%) and P388/ADR (+20-34%) models demonstrate a clear positive effect on tumor growth inhibition when this compound is combined with the respective cytotoxic agents nih.govresearchgate.net. Further evaluation in other xenograft and PDX models would similarly involve rigorous assessment of TGI and survival to fully characterize the potential of this compound in overcoming resistance across a range of tumor types cytogenlab.comresearchgate.netgenomate.health.
Summary of Antitumor Activity in Select Models
| Model | Combination | Antitumor Activity (% T/C) (vs. cytotoxic agent alone) | Key Finding |
| Murine P388/VCR | Vincristine + this compound | +50-78% | Potent, dose-dependent enhancement; complete resistance circumvention at well-tolerated doses. |
| Murine P388/ADR | Adriamycin + this compound | +20-34% | Dose-dependent enhancement. |
Translational Relevance of Preclinical Findings for Circumventing Multidrug Resistance
Multidrug resistance remains a significant challenge in effective cancer chemotherapy. This compound has demonstrated the ability to reverse MDR in preclinical models, suggesting potential translational relevance for improving treatment outcomes in resistant cancers. In vitro studies showed this compound was capable of reversing multidrug resistance in cell lines resistant to chemotherapeutic agents such as doxorubicin (ADR) and vincristine (VCR). nih.govnih.gov Notably, this compound was found to be significantly more potent in reversing resistance compared to established MDR inhibitors like verapamil (VRP) and cyclosporine in various murine and human cancer cell lines. nih.govnih.govresearchgate.net
Studies using ADR-selected murine leukemia cell lines (P388/ADR-1 and P388/ADR-10) and the human chronic myelogenous leukemia K562/R demonstrated that this compound was far more potent than verapamil in reversing ADR resistance. nih.gov For instance, at a concentration of 5 µM, this compound showed 3.5 to 11.3 times greater fold reversion of ADR resistance compared to verapamil at the same concentration. nih.gov this compound also effectively reversed VCR resistance in the human MDR1 gene-transfected squamous lung carcinoma line S1/tMDR1 and ADR resistance in the intrinsically resistant human colon adenocarcinoma COLO 320DM. nih.gov
In vivo evidence further supported the potential of this compound to circumvent MDR. In P388/VCR-bearing mice, this compound administered intraperitoneally resulted in a dose-dependent increase in the chemotherapeutic effect of VCR. nih.gov Similarly, in P388/ADR-bearing mice, this compound enhanced the antitumor activity of ADR. nih.gov The increases in antitumor activity, measured as % T/C (Tumor weight of Treated group / Tumor weight of Control group), were +50-78% in the P388/VCR model and +20-34% in the P388/ADR model when this compound was combined with the cytotoxic agent compared to the cytotoxic agent alone. nih.gov
While preclinical results were promising, demonstrating potent MDR reversal and enhanced chemotherapy efficacy in various models, the clinical development of this compound was ultimately precluded due to dose-limiting toxicities observed in phase I trials, particularly cardiac arrhythmias. nih.gov This highlights a significant challenge in the translation of preclinical findings for MDR inhibitors, where efficacy observed in models may not translate to a favorable therapeutic index in humans due to systemic toxicity or complex interactions. frontiersin.org
| Cell Line / Model | Cytotoxic Agent | Comparator | Fold Reversion (this compound vs. Comparator) | Reference |
| P388/ADR-1 (murine leukemia) | ADR | Verapamil | 3.5x | nih.gov |
| P388/ADR-10 (murine leukemia) | ADR | Verapamil | 5.4x | nih.gov |
| K562/R (human CML) | ADR | Verapamil | 11.3x | nih.gov |
| COLO 320DM (human colon adeno.) | ADR | Not specified | 2.3x (fold reversion by this compound) | nih.gov |
| S1/tMDR1 (human lung carcinoma) | VCR | Not specified | 5.6x (fold reversion by this compound) | nih.gov |
| In Vivo Model | Chemotherapeutic Agent | This compound Dose (mg/kg/d) | Increase in Antitumor Activity (% T/C) | Reference |
| P388/VCR-bearing mice | VCR (0.25 mg/kg/d) | 50-100 | +50-78% | nih.gov |
| P388/ADR-bearing mice | ADR (4 mg/kg/d) | 50-100 | +20-34% | nih.gov |
Identification of Predictive Biomarkers for this compound Efficacy
The identification of predictive biomarkers is crucial for identifying patients most likely to benefit from a therapy and for guiding treatment decisions. While specific predictive biomarkers for this compound efficacy are not extensively detailed in the provided search results, the mechanism of action of this compound offers insights into potential candidates. This compound's action involves the binding of P-glycoprotein (Pgp), also known as multidrug resistance protein 1 (MDR1) or ABCB1. nih.govnih.gov P-glycoprotein is an ATP-dependent efflux pump that plays a significant role in conferring multidrug resistance by transporting various chemotherapy agents out of cancer cells. frontiersin.org
Ample evidence suggests that the expression levels of P-glycoprotein correlate with drug efficacy, providing a rationale for the development of P-glycoprotein inhibitors like this compound to overcome resistance. frontiersin.org Therefore, the expression level or activity of P-glycoprotein in a patient's tumor could potentially serve as a predictive biomarker for the likelihood of response to this compound in combination with chemotherapy. Higher levels of functional P-glycoprotein might indicate a greater potential for this compound to reverse resistance and improve chemotherapy efficacy.
However, it is important to note that the relationship between MDR protein expression and clinical outcomes can be complex and has not always shown a direct correlation in clinical trials of MDR inhibitors. frontiersin.org One study mentioned that despite P-glycoprotein and other MDR proteins being expressed in leukemia cells, there was no correlation between their expression status and survival in that specific trial setting. frontiersin.org This underscores the need for rigorous investigation and validation of any potential biomarkers in clinical studies. The general field of predictive biomarkers in cancer is actively researched, with efforts focused on identifying markers that can reliably predict a patient's response to therapeutic interventions. genialis.commdpi.com
Considerations for Preclinical Model Selection and Applicability to Human Disease
The selection of appropriate preclinical models is critical for accurately predicting the potential clinical efficacy of a drug and its translational applicability to human disease. For this compound, a range of in vitro and in vivo models were utilized to assess its ability to reverse multidrug resistance. These included established drug-resistant cancer cell lines, such as murine leukemia lines selected for resistance to specific agents (P388/ADR, P388/VCR), and human cancer cell lines exhibiting either acquired or intrinsic resistance (K562/R, COLO 320DM). nih.govresearchgate.net The use of a human MDR1 gene-transfected cell line (S1/tMDR1) was particularly relevant for evaluating this compound's activity against a specific, well-defined MDR mechanism involving P-glycoprotein. nih.gov
In vivo studies in tumor-bearing mice (P388/VCR and P388/ADR models) provided valuable data on the efficacy of this compound in a more complex, albeit still simplified, biological system. nih.gov These models allowed for the assessment of this compound's impact on tumor growth in the presence of established drug resistance.
Advanced Research Perspectives and Future Directions for S 9788
Exploration of S 9788's Role Beyond Classic Multidrug Resistance Phenotypes
Classic multidrug resistance is often associated with the overexpression of efflux pumps like P-glycoprotein (P-gp) and Multidrug Resistance Protein (MRP), which actively transport drugs out of cancer cells, reducing intracellular drug concentrations and therapeutic efficacy. This compound is known to specifically inhibit P-gp with regard to MRP. eur.nl However, MDR is a multifaceted phenomenon involving numerous mechanisms beyond drug efflux, including altered drug targets, drug inactivation, impaired apoptosis, enhanced DNA repair, and the influence of the tumor microenvironment. nih.govrsc.orgoaepublish.comijrrjournal.com
Future research perspectives for this compound extend to investigating whether its interaction with P-gp or other potential, yet undiscovered, cellular targets could indirectly influence these non-efflux mediated resistance pathways. While current data primarily links this compound to P-gp inhibition, exploring its effects on cellular processes such as apoptosis signaling, DNA repair mechanisms, or interactions with the tumor microenvironment in resistant cells could reveal novel applications or synergistic effects when combined with other therapeutic agents. This involves moving beyond simply observing the reversal of resistance in cells overexpressing efflux pumps to understanding if this compound can impact the broader cellular adaptations that contribute to drug resistance.
Investigation of Mechanisms of Resistance to this compound Itself
The development of resistance to therapeutic agents, including resistance modulators, is a significant challenge in achieving sustained treatment responses. While extensive research has focused on the mechanisms by which cancer cells develop resistance to chemotherapy drugs, less is specifically documented regarding the mechanisms of resistance that might emerge against resistance modulators like this compound itself. General mechanisms of drug resistance in bacteria and cancer cells include target modification, enzymatic inactivation, reduced permeability, and the activation of efflux pumps. rsc.orgoaepublish.comijrrjournal.comucr.edu
Investigating potential mechanisms by which cancer cells could develop resistance to this compound is a crucial area for future research. This could involve studying long-term exposure of resistant cell lines to this compound to identify any adaptive changes, such as alterations in P-gp structure or expression that reduce this compound binding or transport, or the activation of alternative efflux pumps or detoxification pathways that could handle the modulator. Understanding these potential resistance mechanisms to this compound is essential for designing strategies to circumvent them and maintain the effectiveness of this compound as a resistance modulator in clinical settings.
Development of Novel Delivery Systems and Formulation Strategies for this compound
The effectiveness and therapeutic index of drug resistance modulators can be significantly influenced by their delivery and formulation. Novel drug delivery systems, such as nanoparticles, liposomes, and controlled-release formulations, offer potential advantages, including improved drug targeting to resistant cells or tissues, enhanced intracellular accumulation, reduced systemic toxicity, and improved pharmacokinetic profiles. nih.govfrontiersin.orgresearchgate.netijrrjournal.comscholaris.caresearchgate.net
Future research should explore the development of advanced delivery systems specifically for this compound. Encapsulating this compound within nanoparticles or liposomes could potentially improve its delivery to tumor sites, potentially reducing exposure to healthy tissues and mitigating off-target effects. nih.govfrontiersin.org Controlled release formulations could maintain therapeutic concentrations of this compound over longer periods, providing sustained modulation of resistance. ijrrjournal.com Nanotechnology-based strategies have shown promise in enhancing the efficacy of both chemotherapeutics and modulators. mdpi.com While specific formulations for this compound are not widely detailed in current literature, applying these novel delivery approaches represents a significant future direction to optimize its therapeutic application and potentially improve its safety profile.
Integration of Systems Pharmacology and Computational Modeling for this compound Optimization
Systems pharmacology and computational modeling play increasingly vital roles in modern drug discovery and development by integrating data from various biological levels to predict drug behavior and optimize therapeutic strategies. alzforum.orgbnl.govscielo.br These approaches can be used to model complex biological systems, simulate drug-target interactions, predict pharmacokinetic and pharmacodynamic properties, and inform the design of more effective combination therapies. alzforum.orgbnl.govscielo.brsmu.edumedicalnewstoday.comcapes.gov.brnih.govamazon.com
For this compound, integrating systems pharmacology and computational modeling can provide valuable insights for its optimization. Computational models can simulate the interaction of this compound with P-gp and other potential transporters, predict its distribution and concentration in different tissues, and model its effect on drug efflux in various cellular contexts. ijrrjournal.comelifesciences.orgworldscientific.com Systems pharmacology approaches can help understand how this compound modulates complex signaling pathways involved in MDR and predict potential synergistic or antagonistic effects when combined with other drugs. bnl.gov This can aid in identifying optimal dosing strategies, predicting patient responses, and designing more efficient future research studies and clinical trials for this compound.
Potential for this compound in Combination Therapies with Emerging Anticancer Agents
This compound has demonstrated the ability to modulate resistance to classic chemotherapeutic agents that are substrates of P-gp, such as vinblastine (B1199706), Adriamycin (doxorubicin), and vincristine (B1662923). eur.nl The principle of combining agents with different mechanisms of action is a cornerstone of modern cancer therapy to improve efficacy and overcome resistance. scielo.br Emerging anticancer agents include targeted therapies that inhibit specific molecular pathways, immunotherapies that harness the patient's immune system, and novel cytotoxic agents. nih.govsmu.edu
Future research holds significant potential for exploring the use of this compound in combination therapies with these emerging anticancer agents. Many novel agents, despite their distinct mechanisms, can still be subject to efflux by transporters like P-gp, or cancer cells can develop resistance through transporter-mediated mechanisms. nih.govijrrjournal.com Investigating combinations of this compound with targeted therapies or immunotherapies that face efflux-related resistance could enhance their intracellular accumulation and improve treatment outcomes. The rationale is to leverage this compound's established P-gp inhibitory activity to potentiate the effects of newer drugs that may be affected by this resistance mechanism. Research in this area is crucial to expand the therapeutic utility of this compound beyond its traditional combinations with older chemotherapeutics and to address resistance challenges associated with contemporary cancer treatments.
| Compound Name | PubChem CID |
| This compound | 107903 |
| Verapamil (B1683045) | 2752 |
| Cyclosporin (B1163) A | 5284373 |
| Doxorubicin (B1662922) (Adriamycin) | 31703 |
| Vinblastine | 6015 |
| Vincristine | 5978 |
| PSC-833 (Valspodar) | 60823 |
Data Table 1: this compound's Modulation of Resistance in Vitro
| Modulator | Comparison to Verapamil | Comparison to Cyclosporin A | Effect on P-gp | Effect on MRP |
| This compound | Higher potency eur.nl, Comparable modulation in P-gp expressing cells | Higher potency eur.nl | Inhibits eur.nl | Specifically with regard to MRP eur.nl |
Q & A
Q. What analytical techniques are most effective for identifying and quantifying metabolites of S 9788 in biological matrices?
- Methodological Answer : Electrospray ionization (ESI) coupled with liquid chromatography/tandem mass spectrometry (LC/MS/MS) is highly effective for analyzing this compound metabolites. ESI allows detection across a wide polarity range, while neutral loss MS/MS scans enable specific identification of metabolites in complex matrices like bile without prior extraction . For example, five key metabolites of this compound in rats were confirmed using this approach (Table 1). Table 1 : Metabolites of this compound identified via LC/MS/MS
| Metabolite ID | Molecular Feature | Biological Matrix |
|---|---|---|
| M1 | Hydroxylation | Bile |
| M2 | Glucuronidation | Bile |
Q. How should researchers design experiments to ensure reproducibility in this compound pharmacokinetic studies?
- Methodological Answer : Follow standardized protocols for sample preparation, such as using consistent biological matrices (e.g., bile, plasma) and controlling variables like pH and temperature. Include detailed methodology sections in publications, specifying instrumentation (e.g., LC/MS model), calibration standards, and validation criteria (e.g., signal-to-noise ratios ≥10). Replicate experiments with independent cohorts and report raw data in supplementary materials to enable cross-validation .
Q. What statistical tools are recommended for analyzing dose-response relationships in this compound efficacy studies?
- Methodological Answer : Use non-linear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values. Pair this with ANOVA for comparing treatment groups, ensuring post-hoc corrections (e.g., Bonferroni) to account for multiple comparisons. Tools like GraphPad Prism or R (with
drcpackage) are suitable. Always report confidence intervals and effect sizes to contextualize significance .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolite identification data for this compound across different studies?
- Methodological Answer : Apply orthogonal validation methods:
Cross-reference MS/MS fragmentation patterns with synthetic standards.
Use high-resolution mass spectrometry (HRMS) to confirm exact masses.
Compare retention times with known analogs.
For ambiguous cases, employ computational tools (e.g., MetFrag) to predict fragmentation pathways. Contradictions often arise from matrix effects or ionization variability; mitigate these by standardizing sample preparation and instrument parameters .
Q. What experimental strategies validate the specificity of this compound as a ribosomal small subunit (30S) inhibitor in mycobacteria?
- Methodological Answer : Use competitive binding assays with biotinylated this compound (e.g., compound 9788) and non-biotinylated analogs (e.g., 9787) to assess target engagement. Measure protein quality scores (e.g., via streptavidin pulldown assays) to confirm specificity. A significant reduction in target binding (e.g., ribosomal protein S5) in the presence of excess competitor validates specificity (Table 2) . Table 2 : Target validation criteria for this compound
| Condition | Protein Quality Score (Rps5) | Specificity Confirmed? |
|---|---|---|
| 9788 alone | 85 | Yes |
| 9788 + excess 9787 | 22 | Yes |
Q. How can researchers optimize LC/MS parameters to improve sensitivity in detecting low-abundance this compound metabolites?
- Methodological Answer :
Ion Source : Adjust ESI voltage and desolvation temperature to enhance ionizability.
Collision Energy : Optimize collision-induced dissociation (CID) energy to balance fragmentation and signal intensity.
Data Acquisition : Use scheduled multiple reaction monitoring (MRM) for high-sensitivity detection.
Validate with spike-recovery experiments in biological matrices to ensure accuracy ≥80% .
Methodological and Ethical Considerations
Q. What frameworks (e.g., FINER, PICO) are suitable for formulating hypothesis-driven research questions on this compound?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope of this compound studies. For mechanistic questions, apply PICOT (Population: e.g., bacterial strains; Intervention: this compound dosing; Comparison: untreated controls; Outcome: ribosomal inhibition; Timeframe: 24-hour exposure). This ensures clarity and testability .
Q. How should researchers address potential biases in this compound efficacy studies?
- Methodological Answer : Implement blinding during data collection/analysis and randomize treatment assignments. Use independent replicates to confirm findings. For in vivo studies, include sham-operated controls. Disclose all conflicts of interest and funding sources in publications .
Data Reporting and Replication
Q. What minimum data should be included in publications to enable replication of this compound studies?
- Methodological Answer :
- Experimental Details : Instrument models, software versions, and protocol deviations.
- Raw Data : Deposition of MS raw files in repositories (e.g., MetaboLights).
- Synthesis Protocols : For novel this compound analogs, report yields, purity (≥95% by HPLC), and spectral data (NMR, HRMS) .
Q. How can researchers leverage open-access tools for meta-analysis of this compound pharmacokinetic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
